4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
Description
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol (CID 700755) is a heterocyclic compound featuring a phenol group attached to a dihydroimidazothiazole core. Its molecular formula is C₁₁H₁₀N₂OS, with a molecular weight of 218.27 g/mol . Key structural attributes include:
- Thiazole ring: A sulfur-containing heterocycle fused to an imidazole ring.
- Phenolic substituent: Positioned at the 6th carbon of the imidazothiazole system.
Predicted physicochemical properties include a collision cross-section (CCS) of 145.4 Ų for the [M+H]+ adduct, indicative of moderate polarity .
Properties
IUPAC Name |
4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,7,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKNXVYBQHMJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimalarial effects, and its role in inhibiting specific enzymes.
The compound has the following chemical characteristics:
- Molecular Formula : C11H11N3S
- Molecular Weight : 217.29 g/mol
- Melting Point : 223-225°C
- Boiling Point : 472.2 ± 37.0 °C (predicted) .
Anticancer Activity
Recent studies have evaluated the anticancer potential of various thiazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG2 (Liver) | 10.32 | |
| MCF-7 (Breast) | 6.62 | |
| HCT-116 (Colon) | 7.69 | |
| PC3 (Prostate) | 0.20 |
These findings suggest that the compound may induce apoptosis in cancer cells, as indicated by assays such as Annexin V-FITC apoptosis assay.
Antimalarial Activity
In a structure-activity relationship (SAR) study focusing on imidazothiazoles, modifications to the N-aryl amide group linked to the thiazole ring significantly influenced antimalarial potency against Plasmodium falciparum. The compound exhibited low cytotoxicity while maintaining high antimalarial activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For instance, it has been investigated for its inhibitory effects on Aurora kinases and VEGFR-2:
These results indicate that the compound could serve as a lead structure for developing inhibitors targeting these critical pathways in cancer progression.
Study on Thiazole Derivatives
A comprehensive study analyzed various thiazole derivatives for their biological activities. Among them, certain derivatives of this compound were highlighted for their ability to inhibit tumor growth effectively while displaying minimal toxicity to normal cells .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes such as VEGFR-2. Key amino acid residues in the binding site were identified to interact favorably with the compound's scaffold, suggesting a strong potential for therapeutic applications in oncology .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit significant antimicrobial properties. A study by indicated that derivatives of this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol. For instance, a case study highlighted its effectiveness in inhibiting the proliferation of cancer cells in vitro. The compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. A study demonstrated that it could reduce oxidative stress in neuronal cells and improve cell viability under neurotoxic conditions . This opens avenues for potential applications in treating neurodegenerative diseases.
Polymer Chemistry
This compound has been investigated as a functional additive in polymer formulations. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties . This makes it suitable for applications in high-performance materials.
Sensor Technology
The compound's unique chemical properties have led to its use in the development of sensors for detecting environmental pollutants. Its ability to undergo specific chemical reactions enables the design of sensitive and selective sensors for hazardous substances .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Differences :
- Thiazole vs.
- Substituent Effects: Nitro groups in Delamanid and PA-824 confer antimycobacterial activity, whereas the phenol group in the target compound enhances antioxidant capacity .
Substituent-Driven Activity Comparisons
Key Insights :
- Phenol vs. Halogenated Aromatics: The phenolic hydroxyl group in the target compound contributes to superior radical scavenging compared to chlorophenyl or methylphenyl analogs .
- Positional Effects: Substitution at C6 (phenol) vs. C3 (chlorophenyl) alters molecular dipole moments and target interactions .
Physicochemical and Pharmacokinetic Properties
Implications :
- Lipophilicity : Delamanid’s high log P (6.14) supports membrane penetration but may limit aqueous solubility, whereas the target compound’s moderate log P (~2.0) balances solubility and permeability .
- Prodrug Activation : Delamanid requires nitroreductase activation, a mechanism absent in the target compound’s antioxidant activity .
Preparation Methods
Reaction Mechanism and Optimization
Imidazolidine-2-thione, a saturated five-membered ring containing sulfur and nitrogen, undergoes nucleophilic attack at the thione sulfur by the α-carbon of 4-hydroxyphenacyl bromide. This initiates a cyclization process, forming the fused imidazo[2,1-b]thiazole core. The reaction proceeds via intermediate hydrobromide salts (3e), which are neutralized to yield the final product (4e).
Key parameters influencing yield include:
-
Solvent : Ethanol is preferred for its ability to dissolve both reactants and stabilize intermediates.
-
Temperature : Reflux conditions (78–85°C) ensure complete conversion within 4 hours.
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Workup : Neutralization with aqueous sodium bicarbonate (NaHCO₃) followed by chloroform extraction isolates the product in 84% yield.
Structural Characterization
The product’s structure is confirmed via spectral analysis:
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¹H NMR (DMSO-d₆): A singlet at δ 6.42 ppm corresponds to the thiazole ring proton (C2-H). The phenolic -OH appears as a broad peak at δ 9.85 ppm.
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¹³C NMR : Signals at δ 100.8 ppm (C2) and δ 167.9 ppm (C7a) confirm the thiazole and imidazole rings, respectively.
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Mass Spectrometry : A molecular ion peak at m/z 219.07 ([M+H]⁺) aligns with the molecular formula C₁₁H₁₀N₂OS.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes.
Procedure and Advantages
A mixture of imidazolidine-2-thione (1) and 4-hydroxyphenacyl bromide (2e) in ethanol is irradiated at 85°C for 10 minutes under microwave conditions. This method achieves comparable yields (80–85%) while minimizing side reactions such as oxidation or decomposition.
Comparative Analysis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 4 hours | 10 minutes |
| Yield | 84% | 82% |
| Purity | >90% | >90% |
Microwave synthesis is advantageous for scalability and energy efficiency, though it requires specialized equipment.
Solid-Phase Synthesis Strategies
Solid-phase methods enable high-throughput synthesis of imidazo[2,1-b]thiazole derivatives, though their application to 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenol remains exploratory.
Resin-Bound Intermediate Formation
Cleavage and Cyclization
The resin-bound intermediate is cleaved with anhydrous hydrogen fluoride (HF) and reacted with 4-hydroxyphenacyl bromide under microwave conditions. This approach facilitates parallel synthesis but currently achieves lower yields (70–75%) compared to solution-phase methods.
Critical Analysis of Synthetic Challenges
Regioselectivity and Byproduct Formation
The reaction’s regioselectivity depends on the electronic nature of the phenacyl bromide. Electron-withdrawing groups (e.g., -NO₂) on the aryl ring favor cyclization at the α-position, while electron-donating groups (e.g., -OH) may slow the reaction. Byproducts such as over-oxidized sulfoxides or uncyclized intermediates are mitigated by rigorous temperature control and inert atmospheres.
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether (20–30%) effectively separates the product from unreacted starting materials.
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Recrystallization : Ethyl acetate is optimal for recrystallization, yielding crystals with >99% purity.
Scalability and Industrial Applicability
Q & A
Basic Question
Advanced Question
- X-Ray Crystallography : Resolve tautomerism or stereochemical ambiguities (e.g., used this to confirm the fused bicyclic structure).
- Mass Spectrometry (HRMS) : Detect isotopic patterns for halogenated derivatives (e.g., bromine doublet at m/z 79/81) .
How should researchers design experiments to evaluate the anti-inflammatory potential of this compound?
Basic Question
- In Vitro Screening :
- COX-1/COX-2 Inhibition : Use ELISA kits to measure prostaglandin E₂ suppression.
- NF-κB Luciferase Assay : Quantify inhibition of inflammatory transcription factors .
Advanced Question
- In Vivo Models :
- Carrageenan-Induced Paw Edema : Administer 10–50 mg/kg orally and measure edema reduction over 24 hours.
- Cytokine Profiling : Use multiplex assays (e.g., IL-6, TNF-α) in serum to correlate activity with molecular targets .
What strategies mitigate challenges in solubility and bioavailability during preclinical studies?
Basic Question
- Salt Formation : Prepare hydrochloride salts (e.g., ) to enhance aqueous solubility.
- Nanoformulation : Use liposomal encapsulation to improve oral bioavailability .
Advanced Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenol) to enhance membrane permeability.
- Metabolic Stability : Assess using liver microsomes (e.g., t₁/₂ > 60 min indicates suitability for in vivo use) .
How can computational methods guide the optimization of imidazo[2,1-b]thiazole derivatives?
Advanced Question
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- MD Simulations : Predict binding stability to targets like tubulin (anticancer) or DNA gyrase (antibacterial).
- ADMET Prediction : Use tools like SwissADME to optimize logP (ideal range: 2–4) and avoid hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
